8-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Overview
Description
8-Fluoro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine is a chemical compound belonging to the class of benzodiazepines, which are known for their sedative, anxiolytic, and muscle relaxant properties. This compound features a benzene ring fused to a seven-membered diazepine ring, with a fluorine atom at the 8th position and a methyl group at the 1st position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine typically involves the following steps:
Formation of the Benzene Ring: The starting material is often a benzene derivative that undergoes nitration to introduce a nitro group.
Introduction of the Diazepine Ring: The nitro group is then reduced to an amine, which is subsequently cyclized to form the diazepine ring.
Fluorination and Methylation: Fluorination at the 8th position and methylation at the 1st position are achieved through specific halogenation and alkylation reactions.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 8-Fluoro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions at different positions on the benzene ring can lead to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Halogenation reactions often use bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, 8-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential effects on biological systems. It may be used to investigate the interactions between benzodiazepines and various receptors in the central nervous system.
Medicine: Medically, this compound is explored for its anxiolytic and sedative properties. It may be used in the development of new therapeutic agents for treating anxiety, insomnia, and other related conditions.
Industry: In the pharmaceutical industry, this compound is used in the production of various drugs. Its derivatives may be developed into new medications with improved efficacy and safety profiles.
Mechanism of Action
The mechanism by which 8-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine exerts its effects involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By enhancing the effect of GABA, the compound induces sedation, muscle relaxation, and anxiolysis. The molecular targets include GABA_A receptors, which are the primary mediators of its pharmacological effects.
Comparison with Similar Compounds
Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative properties.
Alprazolam: Another benzodiazepine used for treating anxiety disorders.
Clonazepam: Used primarily for seizure disorders and panic attacks.
Uniqueness: 8-Fluoro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine is unique due to the presence of the fluorine atom, which can influence its binding affinity and pharmacokinetic properties compared to other benzodiazepines.
This comprehensive overview provides a detailed understanding of this compound, its synthesis, reactions, applications, and mechanism of action. Its comparison with similar compounds highlights its potential for further research and development in various fields.
Properties
IUPAC Name |
7-fluoro-5-methyl-1,2,3,4-tetrahydro-1,5-benzodiazepine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2/c1-13-6-2-5-12-9-4-3-8(11)7-10(9)13/h3-4,7,12H,2,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGEORXAKNXBRQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCNC2=C1C=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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